4-Amino-5-(trifluoromethyl)pyridin-2-ol
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Overview
Description
4-Amino-5-(trifluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 5-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of pyridine derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, with ammonia or an amine source.
Transition Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 4-nitro-5-(trifluoromethyl)pyridin-2-ol.
Reduction: The nitro group can be reduced to an amine, yielding 4,5-diamino-5-(trifluoromethyl)pyridin-2-ol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at various positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Iron powder or tin chloride (SnCl2) in acidic medium.
Substitution: Nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated pyridines.
Reduction: Formation of diamino derivatives.
Scientific Research Applications
Chemistry: 4-Amino-5-(trifluoromethyl)pyridin-2-ol is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science. Biology: The compound's biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors. Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial. Industry: Its unique properties make it useful in the creation of advanced materials with enhanced chemical and physical stability.
Mechanism of Action
The mechanism by which 4-Amino-5-(trifluoromethyl)pyridin-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
Uniqueness: 4-Amino-5-(trifluoromethyl)pyridin-2-ol stands out due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other fluorinated pyridines
Properties
Molecular Formula |
C6H5F3N2O |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
4-amino-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-2-11-5(12)1-4(3)10/h1-2H,(H3,10,11,12) |
InChI Key |
NNMQSBRTYDULOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)N |
Origin of Product |
United States |
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